molecular formula C13H11Cl2NO4S B2436486 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide CAS No. 1171334-40-9

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B2436486
CAS No.: 1171334-40-9
M. Wt: 348.19
InChI Key: GPRUVNBBDBNFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide” seems to be a complex organic compound. It likely contains two phenyl rings, both substituted with a chlorine atom and one with a hydroxy group. One of the rings is likely attached to a benzenesulfonamide group via a methoxy bridge .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The presence of the sulfonamide group could lead to interesting structural features, such as hydrogen bonding .

Scientific Research Applications

Antitumor Applications

Sulfonamide compounds, including variations similar to 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide, have been evaluated for their antitumor properties. For example, a study by Owa et al. (2002) explored antitumor sulfonamides and their impact on gene expression changes, focusing on their utility as cell cycle inhibitors and their progression to clinical trials due to their oncolytic properties (Owa et al., 2002). Additionally, Banerjee et al. (2005) investigated sulfonamide drugs that inhibit tubulin polymerization, highlighting their role in antimitotic properties and interactions with tubulin (Banerjee et al., 2005).

Anticancer and Antimicrobial Effects

Research has also been conducted on the anticancer and antimicrobial effects of sulfonamide compounds. Krátký et al. (2012) synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde, demonstrating activity against various bacterial strains and methicillin-resistant Staphylococcus aureus (Krátký et al., 2012). In another study, Zareef et al. (2007) prepared novel chiral and achiral sulfonamides, screening them for anti-HIV and antifungal activities (Zareef et al., 2007).

Synthesis and Molecular Structure Analysis

Further, the synthesis and molecular structure analysis of similar sulfonamide compounds have been studied. Pu et al. (2016) reported on the preparation and reactive properties of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, indicating its utility in producing chlorinated products in good yields (Pu et al., 2016). Additionally, Gul et al. (2018) synthesized new dibenzenesulfonamides, exploring their inhibitory effects on carbonic anhydrase and their potential as anticancer drug candidates (Gul et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific application of the compound .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. It could potentially be used in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4S/c1-20-12-5-3-9(15)7-13(12)21(18,19)16-10-6-8(14)2-4-11(10)17/h2-7,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRUVNBBDBNFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.